![molecular formula C9H14O3 B2762065 3-(1,3-Dioxolan-2-yl)-7-oxabicyclo[4.1.0]heptane CAS No. 19207-19-3](/img/structure/B2762065.png)
3-(1,3-Dioxolan-2-yl)-7-oxabicyclo[4.1.0]heptane
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Overview
Description
“3-(1,3-Dioxolan-2-yl)-7-oxabicyclo[4.1.0]heptane” is a complex organic compound. It is part of a class of compounds known as bicyclic compounds, which have two fused rings in their structure . This compound is likely to be a product of a [2 + 1]-cycloaddition reaction .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, visible light induced singlet nucleophilic carbenes undergo rapid [2 + 1]-cycloaddition with tethered olefins to afford unique bicyclo[3.1.0]hexane and bicyclo[4.1.0]heptane scaffolds . This cyclopropanation process requires only visible light irradiation to proceed, circumventing the use of exogenous (photo)catalysts, sensitisers or additives .Molecular Structure Analysis
The molecular structure of “3-(1,3-Dioxolan-2-yl)-7-oxabicyclo[4.1.0]heptane” is likely to be complex due to the presence of multiple rings and functional groups. The structure and configuration of similar azabicyclo[4.1.0]heptane compounds have been confirmed via X-ray crystallographic analysis .Chemical Reactions Analysis
The chemical reactions involving “3-(1,3-Dioxolan-2-yl)-7-oxabicyclo[4.1.0]heptane” are likely to be complex and varied. As mentioned earlier, this compound is likely to be a product of a [2 + 1]-cycloaddition reaction .Scientific Research Applications
- Significance : This process occurs without the need for exogenous (photo)catalysts or additives, showcasing an underexplored mode of reactivity for nucleophilic carbenes in chemical synthesis .
- Example : Potent indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors have been developed using this motif .
Photochemical Cycloadditions
Medicinal Chemistry
(3 + 2) Annulation Reactions
Future Directions
The future directions for the study of “3-(1,3-Dioxolan-2-yl)-7-oxabicyclo[4.1.0]heptane” and similar compounds could involve further exploration of their synthesis, properties, and potential applications. The development of more economical and sustainable methods for their synthesis could be a key area of focus .
properties
IUPAC Name |
3-(1,3-dioxolan-2-yl)-7-oxabicyclo[4.1.0]heptane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-2-7-8(12-7)5-6(1)9-10-3-4-11-9/h6-9H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOTITVLSZNPNPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(O2)CC1C3OCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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